M40 acetate(143896-17-7 free base)

Beschreibung

BenchChem offers high-quality M40 acetate(143896-17-7 free base) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about M40 acetate(143896-17-7 free base) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

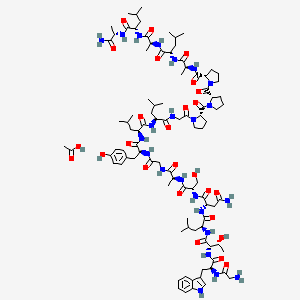

C96H149N23O26 |

|---|---|

Molekulargewicht |

2041.3 g/mol |

IUPAC-Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C94H145N23O24.C2H4O2/c1-46(2)33-61(82(129)100-44-76(124)115-30-19-24-71(115)93(140)117-32-20-25-72(117)94(141)116-31-18-23-70(116)91(138)104-54(14)81(128)108-63(35-48(5)6)84(131)103-53(13)80(127)107-62(34-47(3)4)83(130)101-51(11)78(97)125)109-85(132)64(36-49(7)8)110-87(134)66(38-56-26-28-58(120)29-27-56)106-75(123)43-99-79(126)52(12)102-90(137)69(45-118)113-88(135)68(40-73(96)121)111-86(133)65(37-50(9)10)112-92(139)77(55(15)119)114-89(136)67(105-74(122)41-95)39-57-42-98-60-22-17-16-21-59(57)60;1-2(3)4/h16-17,21-22,26-29,42,46-55,61-72,77,98,118-120H,18-20,23-25,30-41,43-45,95H2,1-15H3,(H2,96,121)(H2,97,125)(H,99,126)(H,100,129)(H,101,130)(H,102,137)(H,103,131)(H,104,138)(H,105,122)(H,106,123)(H,107,127)(H,108,128)(H,109,132)(H,110,134)(H,111,133)(H,112,139)(H,113,135)(H,114,136);1H3,(H,3,4)/t51-,52-,53-,54-,55+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-;/m0./s1 |

InChI-Schlüssel |

BHQSNVHGZBXXIH-NKMYXGHHSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O.CC(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN.CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: M40 Acetate (CAS 143896-17-7) Mechanism of Action

[1]

Executive Summary

M40 (M40 acetate) is a high-affinity, chimeric peptide antagonist targeting galanin receptors (GalR).[1] Structurally derived from the N-terminal fragment of galanin fused to a stabilizing C-terminal motif, M40 is a critical tool for dissecting the physiological roles of galanin in nociception, feeding behavior, cognitive deficits, and cardiovascular regulation.

While primarily utilized as a non-selective antagonist for GalR1 and GalR2, M40 exhibits complex pharmacology, including dose-dependent partial agonism in specific tissue contexts. This guide provides a rigorous technical breakdown of its mechanism, signaling interference, and validated experimental protocols for research applications.

Chemical Identity & Physicochemical Properties[1]

M40 is a chimeric peptide synthesized to improve metabolic stability while retaining high affinity for the galanin receptor binding pocket.

| Property | Detail |

| Common Name | M40 (M40 acetate) |

| CAS Number | 143896-17-7 |

| Chemical Class | Chimeric Neuropeptide |

| Sequence | Galanin(1-13)-Pro-Pro-(Ala-Leu)₂-Ala-amide |

| Full Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH₂ |

| Molecular Weight | ~1981.33 Da |

| Solubility | Soluble in water (up to 1 mg/mL); PBS |

| Appearance | White lyophilized powder |

Structural Insight: The N-terminal 1-13 fragment of galanin is the "pharmacophore" responsible for receptor recognition. The C-terminal substitution (Pro-Pro-linker) provides resistance to enzymatic degradation, significantly extending its half-life in vivo compared to native galanin.[1]

Mechanism of Action

Receptor Binding Profile

M40 acts as a competitive antagonist at central galanin receptors.[1][2] It binds with high affinity to both GalR1 and GalR2 subtypes, displacing endogenous galanin.

-

Selectivity: Considered non-selective between GalR1 and GalR2 in the central nervous system (CNS).[1]

Signal Transduction Blockade

The primary utility of M40 lies in its ability to uncouple galanin receptors from their downstream G-protein effectors.

-

GalR1 Blockade (Gi/o Pathway):

-

Endogenous Action: Galanin activates GalR1, recruiting Gi/o proteins.[1] This inhibits Adenylate Cyclase (AC), reducing cAMP levels, and opens G-protein-coupled inwardly rectifying potassium channels (GIRK), causing hyperpolarization.[1]

-

M40 Action: M40 occupies the orthosteric site, preventing Gi/o recruitment. This restores cAMP levels and prevents neuronal hyperpolarization.

-

-

GalR2 Blockade (Gq/11 Pathway):

The "Partial Agonist" Caveat (Expert Insight)

Critical Note for Experimental Design: M40 is not a "silent" antagonist in all contexts.

-

High Concentrations (>100 nM): M40 can exhibit weak partial agonist activity, particularly at peripheral GalR2 receptors.[1]

-

Tissue Specificity: In pancreatic islets (insulinoma cells), M40 has been reported to act as a weak agonist rather than an antagonist.[1][2]

-

Implication: Researchers must titrate doses carefully. In in vivo feeding studies, low doses act as antagonists, while supramaximal doses may confound results due to off-target agonism.

Visualization: Signaling Pathway & Blockade[1]

The following diagram illustrates the dual blockade mechanism of M40 on GalR1 and GalR2 signaling pathways.

Figure 1: M40 competitively blocks Galanin binding at GalR1/GalR2, preventing downstream Gi/Gq modulation.[1]

Experimental Protocols

Reconstitution & Storage (Self-Validating System)

Peptides are prone to aggregation and adsorption.[1] This protocol minimizes loss.[1]

-

Solvent Choice: Dissolve M40 acetate in sterile, endotoxin-free water or PBS.[1]

-

Note: If the peptide does not dissolve immediately, sonicate briefly. Do not use DMSO unless necessary, as it may interfere with certain receptor assays.[1]

-

-

Concentration: Prepare a stock solution of 1 mM (approx. 2 mg/mL).

-

Aliquoting: Divide into small aliquots (e.g., 10-50 µL) to prevent freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Validation: Measure concentration using UV absorbance at 280 nm (Tryptophan/Tyrosine content) before use in critical assays.

In Vitro Radioligand Binding Assay

Objective: Determine IC50 of M40 against [¹²⁵I]-Galanin.

-

Preparation: Harvest membranes from GalR1/GalR2-transfected CHO cells or rat brain homogenates.[1]

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.05% BSA, and protease inhibitors (Bacitracin).[1]

-

Reaction Mix:

-

50 µL Membrane suspension.

-

25 µL [¹²⁵I]-Galanin (0.1 nM final).[1]

-

25 µL M40 (Concentration range: 10⁻¹² to 10⁻⁶ M).

-

-

Incubation: Incubate at room temperature for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Analysis: Count radioactivity. Plot % Specific Binding vs. Log[M40].

-

Expected Result: Sigmoidal displacement curve with IC50 in the low nanomolar range (3–15 nM).[2]

-

In Vivo Administration (Intracerebroventricular - ICV)

Objective: Assess blockade of galanin-induced feeding.

-

Subject: Sprague-Dawley rats (satiated).

-

Stereotaxic Surgery: Implant guide cannula into the lateral ventricle.[1] Allow 1 week recovery.

-

Dosing:

-

Measurement: Measure food intake at 1, 2, and 4 hours post-injection.

-

Causality Check: M40 alone should not significantly alter feeding in satiated rats (confirms lack of agonist activity at this dose).[1] M40 + Galanin should show significantly reduced feeding compared to Galanin alone.

Applications & Therapeutic Potential[1][7]

| Field | Application | Mechanism Cited |

| Metabolism | Obesity/Feeding | Blocks GalR1-mediated orexigenic (appetite-stimulating) signaling in the hypothalamus.[1] |

| Neuroscience | Depression | Attenuates the antidepressant effects of SSRIs (e.g., fluoxetine), suggesting endogenous galanin contributes to SSRI efficacy.[1] |

| Cognition | Alzheimer's | Reverses galanin-induced deficits in choice accuracy and working memory (hippocampal blockade).[1] |

| Cardiology | Heart Failure | Chronic treatment with M40 improves cardiac function and reduces fibrosis by blocking GalR1-mediated vagal inhibition. |

References

-

Bartfai, T., et al. (1993).[1] "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291. [1]

-

McDonald, M. P., et al. (1998).[1][4] "Galanin inhibits performance on rodent memory tasks."[4][5] Annals of the New York Academy of Sciences, 863, 305-322.[4]

-

Narváez, J. A., et al. (2000).[1][4] "The galanin receptor antagonist M40 blocks the central cardiovascular actions of the galanin N-terminal fragment (1-15)."[4][6] European Journal of Pharmacology, 399(2-3), 197-203.[1][4]

-

Chen, A., et al. (2015).[1][7] "Effects of the Galanin Receptor Antagonist M40 on Cardiac Function and Remodeling in Rats with Heart Failure." Cardiovascular Therapeutics, 33(5), 288-293.[1]

-

Tocris Bioscience. "M40: Galanin Receptor Antagonist Product Information." Tocris Bioscience Product Datasheet.

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The galanin receptor antagonist M40 blocks the central cardiovascular actions of the galanin N-terminal fragment (1-15) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

Technical Guide: Biological Activity and Application of M40 Galanin Antagonist

[1][2]

Executive Summary

M40 is a high-affinity, chimeric peptide antagonist of the galanin receptor family.[1][2] Structurally composed of the N-terminal galanin(1-13) fragment linked to a stabilizing C-terminal motif, M40 is widely utilized to deconvolute the physiological roles of galanin in nociception, metabolic regulation, and neuroendocrine signaling.[1]

While primarily classified as a non-selective antagonist at GalR1 and GalR2 subtypes, M40 exhibits tissue-specific pharmacology—acting as a potent antagonist in the central nervous system (CNS) while displaying weak partial agonist activity in specific peripheral tissues (e.g., pancreatic islets).[1] This guide details the molecular architecture, binding kinetics, and validated experimental protocols for M40 application.[1]

Molecular Architecture & Pharmacodynamics[1][2]

Structural Composition

M40 belongs to the "chimeric" class of galanin ligands.[1][2] Its design leverages the "message-address" concept:

-

Message (N-Terminus): Galanin(1-13). This segment retains high affinity for the galanin receptor binding pocket.[1][3] The Trp-2 and Tyr-9 residues are critical for receptor recognition.[1]

-

Address/Blocker (C-Terminus): The user-specified sequence (Pro-Pro-Ala-Leu-Ala-Ala-Ala amide) or the canonical variant (Pro-Pro-Ala-Leu-Ala-Leu-Ala amide) serves to stabilize the alpha-helix and sterically hinder receptor internalization or G-protein coupling.[1]

Note on Sequence Specificity: The canonical M40 sequence defined in seminal literature (Bartfai et al., 1993) is Gal(1-13)-Pro-Pro-(Ala-Leu)2-Ala-amide .[1] The sequence provided in the prompt (...Ala-Ala-Ala) is a close structural analog.[1] Both variants function through the same pharmacophore mechanism, utilizing the hydrophobic C-terminus to prevent receptor activation.[1]

Receptor Selectivity and Affinity

M40 is a non-selective ligand with nanomolar affinity for both GalR1 and GalR2.[1]

| Receptor Subtype | Interaction Type | Primary Signaling Pathway Blocked | |

| GalR1 | 1.82 | Antagonist | |

| GalR2 | 5.10 | Antagonist | |

| GalR3 | ~10-15 | Antagonist |

Mechanism of Action (Visualization)

M40 binds to the orthosteric site via the N-terminus but fails to induce the conformational change required for G-protein activation due to the rigid/hydrophobic C-terminal tail.[1]

Figure 1: M40 acts as a competitive antagonist, occupying the receptor and preventing G-protein coupling, thereby silencing downstream signaling.[1]

Biological Activity & Physiological Impacts[1][2][3][4][5][6][7][8][9][10]

Regulation of Feeding Behavior

M40 is a potent anorexigenic agent when administered centrally.[1]

-

Effect: Intraventricular (i.c.v.)[1][4][5] injection of M40 blocks galanin-induced consumption of palatable food (e.g., fat/sugar).[1]

-

Dose: Effective antagonism is typically observed at molar ratios of 1:1 to 10:1 (M40:Galanin).[1]

-

Mechanism: Blockade of GalR1 in the paraventricular nucleus (PVN) and amygdala.[1]

Nociception and Pain Modulation

M40 modulates pain thresholds, though effects vary by administration site due to differential receptor distribution (GalR1 vs GalR2).[1]

-

Spinal Cord: M40 blocks the inhibitory effect of galanin on the flexor reflex.[1]

-

Neuropathic Pain: It can reverse the analgesic effects of exogenous galanin in models of mechanical allodynia.[1]

Neuroendocrine & Cognitive Effects[1][2]

-

Memory: Galanin impairs performance in memory tasks (e.g., Morris water maze) by inhibiting acetylcholine release.[1] M40 administration antagonizes this deficit, suggesting potential utility in cognitive disorders like Alzheimer's.[1][5]

-

Depression: M40 attenuates the antidepressant effects of SSRIs (like fluoxetine) in forced swim tests, indicating that galanin signaling is recruited during antidepressant therapy.[1][6]

The "Partial Agonist" Paradox

Critical Warning: In specific peripheral tissues, particularly pancreatic islets (insulinoma cells) , M40 may exhibit weak partial agonist activity at high concentrations (>100 nM).[1] It does not antagonize galanin-mediated inhibition of insulin release in these specific cells, likely due to differential G-protein coupling efficiency in endocrine vs. neuronal tissue.[1]

Experimental Frameworks & Protocols

Reconstitution and Solubility

The hydrophobic C-terminus (Pro-Pro-Ala-Leu...) makes M40 prone to aggregation.[1]

-

Solvent: Dissolve initially in a small volume of 100% DMSO or 0.1M Acetic Acid.[1]

-

Dilution: Dilute slowly with PBS or physiological saline to the working concentration.

-

Stability: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

In Vivo Administration Protocol (ICV)

Due to poor blood-brain barrier (BBB) penetration, M40 must be delivered directly to the CNS for behavioral studies.[1]

Protocol Workflow:

-

Stereotaxic Surgery: Implant guide cannula targeting the lateral ventricle.[1]

-

Recovery: Allow 5-7 days for post-operative recovery.

-

Administration: Inject M40 (typically 1-10 nmol in 2-5 µL vehicle) 15 minutes prior to galanin agonist challenge.[1]

-

Testing: Initiate behavioral assay (e.g., Feeding test, Forced Swim Test) immediately.[1]

Validated Experimental Workflow

Figure 2: Standardized workflow for M40 preparation and in vivo application.

References

-

Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes.[1][3] Proceedings of the National Academy of Sciences, 90(23), 11287–11291.[1]

-

[1]

-

-

Crawley, J. N., et al. (1993). Galanin receptor antagonists M40 and C7 block galanin-induced feeding.[1][4] Brain Research, 600(2), 268–272.[1][4]

-

Lu, X., et al. (2005). A role for galanin in antidepressant actions with a focus on the dorsal raphe nucleus.[1] Proceedings of the National Academy of Sciences, 102(3), 874–879.[1]

-

[1]

-

-

Langel, U., & Bartfai, T. (1998). Chemistry and pharmacology of galanin antagonists.[1] Annals of the New York Academy of Sciences, 863(1), 86–93.[1]

Sources

- 1. M40 | Galanin Receptors | Tocris Bioscience [tocris.com]

- 2. pnas.org [pnas.org]

- 3. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Differences Between Galanin and the M40 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Galaninergic System and its Modulation

The neuropeptide galanin, a 30-amino acid peptide in humans, is a key modulator of various physiological processes within the central and peripheral nervous systems.[1][2] Its functions include roles in nociception, cognition, feeding, and mood regulation.[2] Galanin exerts its effects by binding to three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1][3] These receptors are coupled to different intracellular signaling pathways; GalR1 and GalR3 typically inhibit adenylyl cyclase via Gαi/o proteins, while GalR2 can activate phospholipase C through Gαq/11.[4]

The therapeutic potential of modulating the galaninergic system has driven the development of synthetic ligands. Among these, the M40 peptide stands out as a widely used tool to probe the functions of galanin receptors. M40 is a chimeric peptide that acts as a potent antagonist at certain galanin receptor subtypes while exhibiting weak partial agonist activity at others.[5] This dual functionality stems from specific structural modifications compared to the native galanin peptide. This guide provides an in-depth technical exploration of the structural disparities between galanin and M40, elucidating how these differences translate into their distinct pharmacological profiles.

I. Primary Structure: A Tale of Two Termini

The foundational difference between galanin and M40 lies in their amino acid sequences. While they share a common N-terminal region, their C-termini are markedly different.

Human Galanin Sequence: Gly¹-Trp²-Thr³-Leu⁴-Asn⁵-Ser⁶-Ala⁷-Gly⁸-Tyr⁹-Leu¹⁰-Leu¹¹-Gly¹²-Pro¹³-His¹⁴-Ala¹⁵-Val¹⁶-Gly¹⁷-Asn¹⁸-His¹⁹-Arg²⁰-Ser²¹-Phe²²-Ser²³-Asp²⁴-Lys²⁵-Asn²⁶-Gly²⁷-Leu²⁸-Thr²⁹-Ser³⁰[2]

M40 Peptide Sequence: Gly¹-Trp²-Thr³-Leu⁴-Asn⁵-Ser⁶-Ala⁷-Gly⁸-Tyr⁹-Leu¹⁰-Leu¹¹-Gly¹²-Pro¹³-Pro¹⁴-Pro¹⁵-Ala¹⁶-Leu¹⁷-Ala¹⁸-Leu¹⁹-Ala²⁰-amide[5]

The N-terminal 1-12 residues of M40 are identical to those of galanin. This region is known to be critical for receptor binding and activation.[3] Indeed, the galanin-(1-16) fragment is a high-affinity agonist at galanin receptors.[3] The key structural divergence in M40 is the replacement of the C-terminal 18 amino acids of human galanin with a synthetic, eight-residue tail: -Pro¹³-Pro¹⁴-Pro¹⁵-Ala¹⁶-Leu¹⁷-Ala¹⁸-Leu¹⁹-Ala²⁰-amide.

| Peptide | Sequence | Length | C-terminus |

| Human Galanin | GWTLNSAGYLLGPHAVGNHRSFSDKNGLTS | 30 aa | Free carboxyl |

| M40 | GWTLNSAGYLLGPPPALALA-NH₂ | 20 aa | Amide |

Table 1: Comparison of the primary structures of human galanin and M40 peptide.

II. Secondary and Tertiary Structure: From Flexibility to Constraint

The differences in primary structure have profound implications for the higher-order structures of these peptides.

Galanin: A Flexible Conformation

In solution, human galanin adopts an irregular helical structure at its N-terminus.[6] However, upon binding to its receptors, this region transitions to a more defined alpha-helical conformation.[4] The C-terminal half of galanin is generally more flexible and does not appear to directly participate in receptor binding, but it may play a role in the overall stability of the peptide.[6]

M40: A Proline-Rich C-Terminus Induces a Rigid Structure

The C-terminal tail of M40, with its three consecutive proline residues followed by alternating alanine and leucine residues, imposes significant conformational constraints. Proline's unique cyclic side chain restricts the phi (φ) angle of the peptide backbone, disrupting the formation of alpha-helices and beta-sheets.[7] The presence of a polyproline sequence often induces a specific type of helical structure known as a polyproline II (PPII) helix, which is a left-handed helix with three residues per turn. This rigid, extended conformation is a key structural feature of M40's C-terminus.

The amidation of the C-terminus in M40 also contributes to its structural properties by removing the negative charge of the carboxyl group, which can influence peptide stability and receptor interactions.

Figure 1: Simplified structural comparison of Galanin and M40.

III. Functional Consequences of Structural Divergence: The Basis of Antagonism

The N-terminal 1-12 residues of both galanin and M40 are responsible for the initial binding to galanin receptors. However, the subsequent interaction of the C-terminal portion with the receptor dictates the functional outcome.

In the case of native galanin, the binding of the N-terminus followed by a conformational change in the receptor leads to the activation of intracellular signaling pathways. The flexible C-terminus of galanin does not appear to interfere with this process.

For M40, the rigid, extended C-terminal tail is thought to interact with the receptor in a way that prevents the conformational changes necessary for full receptor activation. This steric hindrance or allosteric modulation by the proline-rich tail is the likely mechanism behind M40's antagonist activity at certain galanin receptor subtypes. At other subtypes, this interaction may induce a partial activation, leading to its observed weak agonist effects.[5]

The differential effects of M40 on GalR1, GalR2, and GalR3 suggest that the binding pockets or the allosteric sites for the C-terminal tail differ between the receptor subtypes. This highlights how a single structural modification can impart receptor subtype selectivity.

Figure 2: Functional outcomes of Galanin vs. M40 binding.

IV. Experimental Protocols for Structural and Functional Characterization

The elucidation of the structural and functional differences between galanin and M40 relies on a suite of biophysical and pharmacological techniques.

A. Peptide Structure Determination

Causality: NMR spectroscopy is the premier technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics.

Protocol:

-

Sample Preparation: Dissolve the peptide (galanin or M40) in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[8]

-

Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to measure through-space proton-proton distances.[9]

-

Resonance Assignment: Assign all proton resonances to their respective amino acids in the peptide sequence.

-

Structural Calculations: Use the distance restraints from NOESY data and dihedral angle restraints from coupling constants to calculate an ensemble of 3D structures.

-

Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK.

Causality: CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the peptide (0.1-0.2 mg/mL) in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).[10]

-

Data Acquisition: Record the CD spectrum from 190 to 260 nm using a spectropolarimeter.[10]

-

Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures. For proline-rich peptides like M40, the spectrum may show characteristics of a polyproline II helix.

B. Receptor Binding and Functional Assays

Causality: This assay is the gold standard for determining the binding affinity of a ligand to its receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the galanin receptor subtype of interest (GalR1, GalR2, or GalR3).

-

Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled galanin tracer (e.g., ¹²⁵I-galanin) and increasing concentrations of the unlabeled competitor (galanin or M40).[11]

-

Separation and Counting: Separate the bound from free radioligand by filtration and quantify the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 7. Peptide Galanin Binding - Research [americanpeptidesociety.org]

- 8. mr.copernicus.org [mr.copernicus.org]

- 9. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

M40 antagonist role in hippocampal acetylcholine release

An In-Depth Technical Guide to the Role of M4 Muscarinic Antagonists in Modulating Hippocampal Acetylcholine Release

Authored by: Gemini, Senior Application Scientist

Preamble: The Cholinergic System and the Hippocampal M4 Receptor

The cholinergic system is fundamental to higher-order cognitive functions, including learning, memory, and attention.[1] Within this intricate network, the hippocampus stands out as a critical hub for memory formation and spatial navigation, heavily modulated by the neurotransmitter acetylcholine (ACh).[2] The effects of ACh are mediated by two classes of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are particularly crucial in tuning neuronal excitability and synaptic plasticity.[3]

This guide focuses specifically on the M4 muscarinic receptor, an inhibitory receptor abundantly expressed in the hippocampus and other forebrain regions.[3][4] We will explore the contentious but critical role of the M4 receptor as a modulator of hippocampal ACh release, with a primary focus on the use of selective antagonists as pharmacological tools for its investigation. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a deep, technical understanding of the mechanisms, experimental methodologies, and data interpretation involved in studying the M4-ACh dynamic.

Section 1: The M4 Receptor Signaling Cascade

The M4 receptor's function is defined by its coupling to the Gi/o family of inhibitory G-proteins.[5] Upon binding of acetylcholine, the M4 receptor undergoes a conformational change that initiates a canonical signaling cascade designed to reduce neuronal excitability.

Core Mechanism of Action:

-

Agonist Binding: Acetylcholine binds to the orthosteric site of the M4 receptor.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Downstream Inhibition: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

This signaling pathway ultimately results in the modulation of various ion channels and other cellular effectors, leading to an overall inhibitory effect on the neuron.[7] In the context of presynaptic terminals, this inhibition can translate to a reduction in neurotransmitter release.

Caption: M4 receptor inhibitory signaling pathway.

Section 2: The Autoreceptor Debate: Is M4 the Primary Regulator?

An autoreceptor is a receptor located on a presynaptic nerve terminal that is sensitive to the neurotransmitter released by that terminal. Its activation typically provides negative feedback, inhibiting further neurotransmitter release. For years, the M2 receptor was considered the primary muscarinic autoreceptor regulating ACh release in the hippocampus.[8] However, accumulating evidence suggests a significant, if not co-dominant, role for the M4 receptor.

Studies using M4 receptor knockout (KO) mice have provided compelling evidence for its autoregulatory function. These animals exhibit significantly increased basal levels of acetylcholine in the hippocampus, suggesting that the M4 receptor exerts a tonic, inhibitory control over ACh release under normal conditions.[9] Conversely, some pharmacological studies using specific antagonists have shown that blocking M2 receptors produces a more robust increase in ACh release than blocking M4 receptors, except at very high concentrations.[8]

The current consensus is nuanced:

-

The M2 receptor likely plays a major role as a presynaptic autoreceptor in the hippocampus.[8]

-

The M4 receptor also contributes significantly to the tonic and phasic regulation of acetylcholine efflux.[9] It may act as a heteroreceptor on glutamatergic terminals or as a co-autoreceptor on cholinergic terminals.[2][10]

Therefore, when designing experiments, it is crucial to acknowledge the potential interplay between M2 and M4 receptors. The use of highly selective M4 antagonists is paramount to dissecting the specific contribution of the M4 subtype.

Section 3: Pharmacological Tools: A Focus on M4 Antagonists

The development of subtype-selective muscarinic antagonists has been challenging due to the high sequence homology in the orthosteric binding site across the five receptor subtypes.[3][11] However, several compounds have emerged that offer sufficient selectivity to be valuable research tools.

| Compound | Selectivity Profile | Key Characteristics & Applications | Reference |

| Tropicamide | M4-preferring antagonist. | A clinically used ophthalmic agent that penetrates the blood-brain barrier. Its modest M4 selectivity has been exploited in preclinical models to probe motor and cognitive functions. | [12][13][14][15] |

| PD 102807 | Selective M4 antagonist. | An important research tool used in in vitro and in vivo studies to differentiate the roles of M2 and M4 receptors in regulating acetylcholine release. | [8] |

| VU6021625 | Highly selective M4 antagonist. | A recently developed, first-in-class selective M4 antagonist used to demonstrate the role of M4 in movement disorders, providing a cleaner pharmacological profile than previous compounds. | [16][17] |

| Pirenzepine | M1/M4 antagonist. | Often described as an M1-selective antagonist, it also displays significant affinity for M4 receptors. Its use requires careful interpretation due to dual targets. | [18][19][20][21][22] |

| Scopolamine | Non-selective antagonist. | A classic antimuscarinic agent that blocks all five mAChR subtypes. It is often used as a positive control to induce a maximal increase in ACh release by blocking all inhibitory autoreceptors. | [9][16][17] |

Causality in Experimental Choice: The selection of an antagonist is dictated by the scientific question. To isolate the role of M4, a highly selective compound like VU6021625 is ideal.[16][17] To understand the total muscarinic inhibitory tone, a non-selective antagonist like scopolamine is used.[9] Tropicamide or PD 102807 represent intermediate tools for confirming M4-specific effects.[8][14]

Section 4: Core Methodology: In Vivo Microdialysis for Hippocampal ACh Measurement

In vivo microdialysis is the gold-standard technique for measuring extracellular levels of neurotransmitters in the brains of freely moving animals, providing unparalleled insight into neurochemical dynamics in real-time.[23][24]

Caption: Experimental workflow for in vivo microdialysis.

Detailed Step-by-Step Protocol

This protocol outlines the procedure for measuring the effect of a locally administered M4 antagonist on hippocampal ACh release in a rat model.

Part A: Surgical Preparation

-

Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail according to approved institutional animal care protocols.

-

Stereotaxic Implantation: Place the animal in a stereotaxic frame. Following a midline scalp incision, drill a small burr hole in the skull overlying the dorsal hippocampus. Typical coordinates relative to bregma are: AP -3.8 mm, ML ±2.5 mm.

-

Guide Cannula Placement: Slowly lower a guide cannula to a position just dorsal to the hippocampus (e.g., DV -2.0 mm from the skull surface).

-

Fixation: Secure the guide cannula to the skull using dental acrylic and jeweler's screws.

-

Recovery: Allow the animal to recover for 5-7 days. This period is critical for the resolution of any acute inflammation or gliosis from the surgery, ensuring a more physiological measurement.

Part B: Microdialysis Experiment

-

Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm active membrane) through the guide cannula into the hippocampus (final target DV -4.0 mm).

-

Perfusion: Connect the probe to a microinfusion pump and begin perfusion with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1.0 µL/min).

-

Self-Validation Insight: The aCSF perfusate must contain a cholinesterase inhibitor (e.g., 5 µM neostigmine) to prevent the rapid enzymatic degradation of ACh in the extracellular space, allowing for reliable quantification.[25]

-

-

Stabilization & Baseline: Allow the system to stabilize for at least 90-120 minutes post-probe insertion. Begin collecting baseline samples. A stable baseline is typically defined as three consecutive samples with less than 15% variation. Samples are collected into vials containing a small amount of acid to preserve ACh, typically every 20 minutes.[23]

-

Drug Administration (Reverse Dialysis): To test the local effect of an M4 antagonist, switch the perfusion medium to aCSF containing the desired concentration of the M4 antagonist (e.g., Tropicamide). This method, known as reverse dialysis, ensures targeted drug delivery to the recorded brain region.

-

Sample Collection: Continue collecting 20-minute samples for the duration of the drug infusion and for a washout period afterward.

-

Positive Control: At the end of the experiment, perfuse the probe with a high-potassium aCSF solution (e.g., 100 mM KCl). This induces massive, non-specific neuronal depolarization.

-

Self-Validation Insight: A robust (4-6 fold) increase in ACh release in response to high K+ confirms the viability of the cholinergic terminals in the vicinity of the probe and validates the data from that animal.[25]

-

Part C: Sample Analysis and Data Interpretation

-

Quantification: Analyze the collected dialysate samples using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). This method provides highly sensitive and specific quantification of ACh.

-

Data Normalization: Raw ACh values (e.g., in pmol/sample) can be variable between animals due to slight differences in probe placement and recovery. Therefore, data are typically normalized and expressed as a percentage of the average baseline level for each animal.

-

Interpretation: An increase in hippocampal ACh levels following the administration of an M4 antagonist supports the hypothesis that the M4 receptor tonically inhibits ACh release in this region. The magnitude and duration of this increase provide insights into the functional significance of M4-mediated autoregulation.

Section 5: Anticipated Results & Data Presentation

An experiment designed as described above would be expected to yield results demonstrating the inhibitory role of the M4 receptor.

Table 1: Representative Data from a Hippocampal Microdialysis Experiment

| Experimental Phase | Perfusate Composition | Mean ACh Release (% of Baseline ± SEM) | Interpretation |

| Baseline | aCSF + Neostigmine | 100 ± 8% | Stable, tonic acetylcholine release. |

| M4 Antagonism | aCSF + Neostigmine + M4 Antagonist | 185 ± 22% | Blockade of inhibitory M4 autoreceptors leads to a significant increase in ACh release. |

| Washout | aCSF + Neostigmine | 115 ± 15% | ACh release returns toward baseline as the antagonist is cleared from the tissue. |

| Positive Control | aCSF + Neostigmine + 100mM KCl | 550 ± 65% | Confirms neuronal viability and the capacity for stimulus-evoked ACh release. |

These data clearly illustrate that antagonizing the M4 receptor disinhibits cholinergic terminals, resulting in elevated extracellular acetylcholine levels in the hippocampus.

Section 6: Broader Implications and Future Directions

The modulation of hippocampal acetylcholine by M4 receptors has profound therapeutic implications. Dysregulation of the cholinergic system is a known hallmark of neurodegenerative and psychiatric disorders.

-

Schizophrenia: M4 receptors are highly co-expressed with D1 dopamine receptors in the striatum, where they exert an opposing, inhibitory influence on dopamine-stimulated cAMP signaling.[11] M4 receptor positive allosteric modulators (PAMs), which enhance the receptor's response to ACh, have shown antipsychotic-like effects in preclinical models, partly by reducing dopamine release.[26][27][28] Conversely, understanding the role of M4 antagonists is crucial for dissecting the receptor's baseline physiological function.

-

Alzheimer's Disease: Enhancing cholinergic signaling is a primary strategy for treating the cognitive symptoms of Alzheimer's disease.[4] While agonists or PAMs are the focus here, antagonist studies are vital for validating the M4 receptor as a target and understanding the consequences of its blockade.[1][29]

Future research should focus on:

-

Circuit-Level Analysis: Combining M4 antagonist pharmacology with optogenetics to determine whether the M4 receptors modulating ACh release are located on cholinergic terminals themselves or on other neurons (e.g., GABAergic or glutamatergic) that synapse onto them.

-

Behavioral Consequences: Directly correlating the magnitude of M4 antagonist-induced ACh release with performance in hippocampus-dependent cognitive tasks, such as the Morris water maze or contextual fear conditioning.[4]

-

Development of PET Ligands: Creating selective M4 receptor antagonist radioligands for Positron Emission Tomography (PET) would allow for non-invasive imaging of M4 receptor occupancy and density in the human brain, accelerating clinical drug development.[24]

By employing the rigorous methodologies outlined in this guide, researchers can continue to unravel the complex and influential role of the M4 receptor in shaping cholinergic neurotransmission and hippocampal function.

References

-

Ikarashi, Y., & Maruyama, Y. (1991). Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation. Neuroscience, 44(3), 607-12. [Link]

-

Kruse, A. C., Kobilka, B. K., & Gautam, D. (2014). Signaling pathways coupled to the M4 mAChR. ResearchGate. [Link]

-

Boehringer Ingelheim Pharma GmbH & Co. KG. (2025). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. Pharmacology Research & Perspectives. [Link]

-

Jones, C. K., et al. (2021). Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy. ACS Pharmacology & Translational Science. [Link]

-

Fischer, W., et al. (1991). In vivo acetylcholine release as measured by microdialysis is unaltered in the hippocampus of cognitively impaired aged rats with degenerative changes in the basal forebrain. Brain Research, 556(1), 44-52. [Link]

-

Patsnap. (2024). What are M4 receptor agonists and how do they work?. Patsnap Synapse. [Link]

-

Kodama, T., et al. (1995). Microdialysis measurement of cortical and hippocampal acetylcholine release during sleep-wake cycle in freely moving cats. Brain Research, 671(2), 329-32. [Link]

-

Shen, W., et al. (2015). M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. Neuron. [Link]

-

Mark, G. P., et al. (1995). In Vivo Hippocampal Acetylcholine Release During Exposure to Acute Stress. Neuroscience & Biobehavioral Reviews. [Link]

-

Valant, C., et al. (2021). Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias. Frontiers in Pharmacology. [Link]

-

Salamone, J. D., et al. (2007). The Muscarinic Receptor Antagonist Tropicamide Suppresses Tremulous Jaw Movements in a Rodent Model of Parkinsonian Tremor: Possible Role of M4 Receptors. Psychopharmacology, 194(3), 407-15. [Link]

-

Aillon, D. V., et al. (2023). How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches. Frontiers in Neuroscience. [Link]

-

Eglen, R. M., & Hegde, S. S. (1999). Muscarinic receptor agonists and antagonists. Expert Opinion on Therapeutic Patents, 9(8), 1029-1053. [Link]

-

Gomeza, J., et al. (2003). Dysregulated hippocampal acetylcholine neurotransmission and impaired cognition in M2, M4 and M2/M4 muscarinic receptor knockout mice. Molecular Psychiatry, 8(7), 686-97. [Link]

-

Quirion, R., et al. (1999). A novel muscarinic M(4) receptor antagonist provides further evidence of an autoreceptor role for the muscarinic M(2) receptor sub-type. European Journal of Pharmacology, 383(2), 141-5. [Link]

-

Jones, C. K., et al. (2020). Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy. bioRxiv. [Link]

-

Brady, A. E., et al. (2008). Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Bao, J., et al. (2018). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters. [Link]

-

Foster, D. J., et al. (2023). The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders. Biochemical Society Transactions. [Link]

-

Byun, N. E., et al. (2014). Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. Neuropsychopharmacology. [Link]

-

Patsnap. (2024). What are M4 receptor modulators and how do they work?. Patsnap Synapse. [Link]

-

Chan, W. Y., et al. (2009). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Neuropsychopharmacology. [Link]

-

Patsnap. (2026). VU-0152100. Patsnap Synapse. [Link]

-

Wikipedia. (n.d.). VU-0152100. Wikipedia. [Link]

-

Dasari, S., & Gulledge, A. T. (2011). M1 and M4 Receptors Modulate Hippocampal Pyramidal Neurons. Journal of Neurophysiology. [Link]

-

Kruk-Słomka, M., & Bove, S. (2017). Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation. Frontiers in Pharmacology. [Link]

-

ResearchGate. (2025). Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. ResearchGate. [Link]

-

Patsnap. (2025). What are the therapeutic applications for M4 receptor agonists?. Patsnap Synapse. [Link]

-

Togrul, C., & Onat, F. (2001). Effect of pirenzepine, a muscarinic M1 receptor antagonist, on amygdala kindling in rat. Epilepsy Research. [Link]

-

Ortiz-González, X. R., et al. (2020). Stimulation of the muscarinic receptor M4 regulates neural precursor cell proliferation and promotes adult hippocampal neurogenesis. Stem Cell Reports. [Link]

-

Jolivalt, C. G., et al. (2017). Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy. Journal of Clinical Investigation. [Link]

-

van der Zee, E. A., & Luiten, P. G. M. (1995). The M1 receptor antagonist pirenzepine disrupted accuracy in a delay-, but not dose-related manner. Psychopharmacology. [Link]

-

ResearchGate. (n.d.). Effects of the selective muscarinic M1 antagonist pirenzepine and the selective M4 antagonist himbacine on the antinociceptive effects induced by McN-A-343 in the tail-flick test. ResearchGate. [Link]

Sources

- 1. What are M4 receptor modulators and how do they work? [synapse.patsnap.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel muscarinic M(4) receptor antagonist provides further evidence of an autoreceptor role for the muscarinic M(2) receptor sub-type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dysregulated hippocampal acetylcholine neurotransmission and impaired cognition in M2, M4 and M2/M4 muscarinic receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. The muscarinic receptor antagonist tropicamide suppresses tremulous jaw movements in a rodent model of parkinsonian tremor: possible role of M4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of the first selective M4 muscarinic acetylcholine receptor antagonists with in vivo anti-parkinsonian and anti-dystonic efficacy | bioRxiv [biorxiv.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Effect of pirenzepine, a muscarinic M1 receptor antagonist, on amygdala kindling in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]

- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 22. researchgate.net [researchgate.net]

- 23. Acetylcholine release in the rat hippocampus as measured by the microdialysis method correlates with motor activity and exhibits a diurnal variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo acetylcholine release as measured by microdialysis is unaltered in the hippocampus of cognitively impaired aged rats with degenerative changes in the basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]

Methodological & Application

Application Note: Intracerebroventricular (ICV) Delivery of Galanin Antagonist M40 in Rats

Topic: Protocol for Intracerebroventricular (ICV) Injection of M40 in Rats Content Type: Detailed Application Notes and Protocols

Abstract & Introduction

The neuropeptide Galanin modulates diverse physiological functions, including nociception, feeding behavior, and cognition. Its effects are mediated primarily through three G-protein-coupled receptors (GalR1, GalR2, and GalR3). M40 (galanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala-amide) is a chimeric, high-affinity peptidergic antagonist that preferentially blocks GalR1 and GalR2.

Because M40 is a large peptide (MW ~1981 Da) with poor blood-brain barrier (BBB) permeability, peripheral administration is ineffective for studying central nervous system (CNS) effects. Therefore, intracerebroventricular (ICV) injection —specifically into the lateral ventricle—is the requisite method for delivery.

This protocol details the preparation, stereotaxic cannulation, and injection of M40 in adult Sprague-Dawley rats. It is designed to ensure precise anatomical targeting and peptide stability, minimizing experimental variability in behavioral assays such as the Morris Water Maze or feeding studies.

Mechanism of Action & Rationale

Understanding the signaling pathway is critical for interpreting M40's effects. Galanin typically acts as an inhibitory neuromodulator.

Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled cascade where M40 acts as a competitive antagonist, preventing Galanin-induced inhibition of Adenylyl Cyclase (AC).

Figure 1: M40 acts as a competitive antagonist at GalR1/GalR2, preventing the Gi/Go-mediated reduction of cAMP.

Pre-Experimental Planning

Reagent Profile: M40

Peptides are labile and prone to adsorption. Adhere strictly to these handling parameters.

| Parameter | Specification | Notes |

| Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Pro-Pro-Ala-Leu-Ala-Leu-Ala-NH2 | Chimeric peptide |

| Molecular Weight | ~1981.33 g/mol | |

| Solubility | Soluble in water/saline up to ~1 mg/mL | Critical: Check batch-specific solubility. |

| Storage | -20°C (lyophilized) | Store desiccated. |

| Vehicle | Sterile 0.9% Saline or aCSF | Avoid DMSO if possible for ICV. |

| Effective Dose | 1 – 5 nmol (rat) | Equates to ~2 – 10 µg per injection. |

Preparation of M40 Solution

Goal: Prepare a stock solution for a 2 nmol dose in 5 µL volume.

-

Calculate Mass: 2 nmol =

mol.-

Mass =

.

-

-

Concentration: To deliver 3.96 µg in 5 µL, the concentration must be 0.8 mg/mL .

-

Procedure:

-

Dissolve lyophilized M40 in sterile, endotoxin-free water or artificial cerebrospinal fluid (aCSF).

-

Tip: Use LoBind® microcentrifuge tubes to prevent peptide loss to plastic walls.

-

Aliquot into single-use volumes (e.g., 20 µL) and freeze at -80°C. Do not freeze-thaw.

-

Stereotaxic Surgical Protocol (Cannulation)

Objective: Implant a guide cannula into the lateral ventricle (LV) for subsequent conscious injection.[1] Animals: Adult male Sprague-Dawley rats (250–300 g).

Surgical Workflow

Figure 2: Step-by-step workflow for stereotaxic cannulation of the rat lateral ventricle.

Detailed Steps

Step 1: Anesthesia and Positioning[1][2]

-

Induce anesthesia (Isoflurane 5% induction, 2-3% maintenance).

-

Mount rat in stereotaxic frame. Critical: Ensure the skull is flat. The dorsoventral (DV) coordinates of Bregma and Lambda must be within ±0.1 mm of each other.

Step 2: Coordinates (Lateral Ventricle)

Reference: Paxinos & Watson, The Rat Brain in Stereotaxic Coordinates.[2][3]

-

Anterior-Posterior (AP): -0.8 to -0.9 mm (posterior to Bregma).

-

Medial-Lateral (ML): ±1.4 to 1.6 mm (lateral to midline).

-

Dorso-Ventral (DV): -3.5 to -4.0 mm (ventral from skull surface).[4]

-

Note: The LV is a large target, but depth is critical. A DV of -4.0 mm usually places the tip in the upper portion of the ventricle.

-

Step 3: Implantation[5]

-

Drill a burr hole at the calculated coordinate.

-

Install 2-3 stainless steel anchor screws into the skull (away from the cannula site) to anchor the cement.

-

Slowly lower the Guide Cannula (22-26 gauge) to the target DV depth.

-

Apply dental acrylic (cement) to bond the cannula and screws to the skull.

-

Insert a Dummy Cannula (Stylet) to keep the shaft patent during recovery.

-

Suture skin and administer post-op analgesia (e.g., Meloxicam).

M40 Injection Protocol (Conscious Animals)

Perform injections 5–7 days post-surgery to allow BBB repair and stress recovery.

-

Preparation:

-

Thaw M40 aliquot on ice.

-

Load a Hamilton microsyringe (10 µL or 25 µL) fitted with an Injector Cannula .

-

Injector Length: Must extend 1.0 mm beyond the tip of the guide cannula.

-

-

Procedure:

-

Gently restrain the rat (towel wrap technique).

-

Infusion Rate: Inject 5 µL at a rate of 1 µL/min . Rapid injection can cause ventricular damage or seizure.

-

Diffusion Time: Leave the injector in place for 2 minutes post-infusion.

-

Why? This prevents backflow of the peptide up the cannula track via capillary action.

-

-

-

Completion:

Validation & Troubleshooting

Functional Verification (Angiotensin II Test)

Before using the animals for M40 data collection, verify cannula patency.

-

Protocol: Inject Angiotensin II (100 ng in 5 µL).

-

Success Criteria: Immediate dipsogenic response (drinking water) within 2-5 minutes.

-

Note: Do not perform this on the same day as M40 testing.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Behavioral Effect | Missed target (parenchyma injection) | Verify coordinates with dye (Evans Blue) post-mortem. |

| Backflow/Leakage | Injection too fast; no wait time | Reduce rate to 0.5 µL/min; wait full 2 mins before retraction. |

| Clogged Cannula | Blood/Tissue entry | Ensure dummy cannula fits tightly; flush guide with saline if suspected. |

| Peptide Precipitation | Concentration too high | Ensure M40 concentration is <1 mg/mL; verify pH of vehicle. |

References

-

Bartfai, T., et al. (1993). Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes. Proceedings of the National Academy of Sciences, 90(23), 11287-11291. Link

-

Paxinos, G., & Watson, C. (2006). The Rat Brain in Stereotaxic Coordinates (6th ed.). Academic Press.[3] Link

-

McDonald, M. P., & Crawley, J. N. (1996). Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task. Behavioral Neuroscience, 110(5), 1025.[8] Link

-

Webling, K., et al. (2012). Galanin receptors and ligands. Frontiers in Endocrinology, 3, 146. Link

-

BenchChem. Application Notes and Protocols for Intracerebroventricular Injection. Link

Sources

- 1. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase [frontiersin.org]

- 3. Paxinos, G. and Watson, C. (1998) The Rat Brain in Stereotaxic Coordinates. Academic Press, San Diego. - References - Scientific Research Publishing [scirp.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpp.com [ijpp.com]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. research-support.uq.edu.au [research-support.uq.edu.au]

- 8. Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task - PubMed [pubmed.ncbi.nlm.nih.gov]

M40 acetate concentration for inhibition of insulin secretion in vitro

Application Note: Optimization of M40 Acetate for the Modulation of Insulin Secretion In Vitro

Part 1: Executive Summary & Mechanistic Insight

1.1 The Dual Nature of M40 in Beta-Cells M40 (Galanin(1-13)-Pro-Pro-Ala-Leu-Ala-Leu-Ala-amide) is a chimeric peptide widely utilized as a high-affinity galanin receptor (GALR) ligand. In the context of insulin secretion, M40 presents a unique pharmacological paradox that researchers must navigate carefully:

-

Primary Utility (Antagonist): In rat insulinoma cell lines (e.g., RINm5F, RIN5AH), M40 acts as a potent antagonist . It is primarily used to block the inhibitory effect of Galanin on glucose-stimulated insulin secretion (GSIS).

-

Secondary Utility (Partial Agonist): In isolated mouse pancreatic islets, M40 has been reported to fail as an antagonist and instead acts as a weak agonist , mimicking Galanin’s action to inhibit insulin secretion, albeit with lower potency than the native peptide [1].

1.2 Mechanism of Action

Galanin receptors (GALR1, GALR2) in pancreatic

-

Inhibition of Adenylyl Cyclase (AC), reducing cAMP.

-

Activation of G-protein-gated inwardly rectifying

channels ( -

Inhibition of voltage-dependent

channels (VDCC), reducing calcium influx and preventing insulin exocytosis.

M40 Acetate binds to these receptors. Depending on the specific receptor subtype expression and G-protein coupling efficiency of the cell model, it either sterically hinders Galanin (restoring insulin secretion) or weakly activates the

Part 2: Experimental Protocol & Guidelines

Reagent Preparation: M40 Acetate

-

Salt Form Criticality: Ensure the use of M40 Acetate rather than M40 Trifluoroacetate (TFA). TFA salts can be cytotoxic in sensitive GSIS assays, altering basal insulin release and confounding data.

-

Stock Solution: Prepare a 1 mM stock in endotoxin-free water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Dose Determination Guide

The concentration of M40 must be titrated based on the specific experimental intent.

| Experimental Intent | Cell Model | Recommended Concentration | Expected Outcome |

| Antagonism (Block Galanin) | RINm5F, RIN5AH, INS-1 | 100 nM – 1 µM | Reversal of Galanin-induced inhibition. Insulin secretion returns to control levels. |

| Agonism (Inhibit Insulin) | Isolated Mouse Islets | 1 µM – 10 µM | Weak inhibition of insulin secretion (Partial Agonist effect). |

| Binding Competition | Membrane Preps | 3 nM – 15 nM ( | Displacement of radiolabeled Galanin. |

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) with M40

Objective: To characterize the effect of M40 on insulin secretion in the presence/absence of Galanin.[3]

Materials:

-

KRB Buffer (Krebs-Ringer Bicarbonate) + 0.1% BSA (Fatty acid-free).

-

Glucose (2.8 mM basal; 16.7 mM stimulatory).

-

Galanin (1-29) stock (10 µM).

-

M40 Acetate stock (1 mM).

Workflow:

-

Pre-incubation: Wash cells 2x with KRB (no glucose). Incubate for 30 min in KRB + 2.8 mM Glucose (Basal) to normalize secretion.

-

Treatment Preparation: Prepare 4 conditions in KRB + 16.7 mM Glucose:

-

Control: Glucose only.

-

Inhibition Control: Glucose + Galanin (100 nM).

-

Antagonist Test: Glucose + Galanin (100 nM) + M40 (1 µM) .

-

Agonist Check: Glucose + M40 (1 µM) (No Galanin).

-

-

Stimulation: Replace buffer with Treatment buffers. Incubate for 60 min at 37°C.

-

Collection: Collect supernatant immediately. Centrifuge at 300 x g for 5 min at 4°C to remove debris.

-

Analysis: Quantify insulin via ELISA or HTRF. Normalize to total protein or DNA content.

Part 3: Visualization of Signaling Pathways

Figure 1: Galanin Receptor Signaling and M40 Interaction in Beta-Cells

The diagram below illustrates the competitive binding of M40 at the Galanin Receptor and the downstream

Caption: M40 competes with Galanin at the GALR interface.[1][2][3][4][5][6] In antagonism mode, it prevents Gi/o activation, restoring cAMP and Ca2+ influx. In partial agonism mode, it weakly drives the Gi/o pathway, suppressing insulin.[4][5]

Part 4: References

-

Bartfai, T., et al. (1993). "Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes." Proceedings of the National Academy of Sciences, 90(23), 11287-11291.[4] [4]

-

Gregersen, S., et al. (1993).[4] "M40, a galanin antagonist, prevents galanin-induced inhibition of insulin release in rat perfused pancreas." European Journal of Pharmacology.

-

Tocris Bioscience. "M40: Galanin Receptor Antagonist Technical Data."[1]

-

Ahren, B., et al. (1991). "Galanin inhibits glucose-stimulated insulin release by a mechanism involving hyperpolarization and lowering of cytoplasmic free Ca2+ concentration."[7] Biochemical and Biophysical Research Communications, 140(3), 1059-1063.

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. M40 | Galanin Receptors | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Galanin inhibits glucose-stimulated insulin release by a mechanism involving hyperpolarization and lowering of cytoplasmic free Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Antidepressant Potential of a Novel M40 Antagonist using the Forced Swim Test

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: The target designated as "M40" in this document is a hypothetical construct for illustrative purposes. The scientific rationale and proposed signaling pathways are based on the established characteristics of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor with demonstrated preclinical antidepressant and anxiolytic effects. This document serves as a template for designing a study on a novel antagonist for a receptor with similar properties.

I. Introduction: The M40 Receptor - A Novel Avenue for Antidepressant Therapeutics

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial portion of patients exhibiting inadequate response to currently available treatments. This underscores the urgent need for novel therapeutic strategies that extend beyond the conventional monoaminergic systems.[1][2] The "M40 receptor," a G-protein coupled receptor (GPCR) predominantly expressed in brain regions integral to mood, sleep, and energy homeostasis, has emerged as a promising target.[3][4] Antagonism of the M40 receptor has been shown in preclinical studies to elicit antidepressant-like and anxiolytic effects, suggesting a distinct mechanism of action that could benefit patients with treatment-resistant depression.[3][4]

This application note provides a comprehensive guide for the preclinical evaluation of a novel M40 antagonist using the rodent Forced Swim Test (FST). While the FST has been a subject of scientific and ethical debate, it remains a widely utilized initial screening tool for assessing the potential efficacy of antidepressant compounds.[5][6][7] It is crucial to acknowledge that the FST is not a model of depression but rather a test of behavioral despair, where antidepressant compounds are known to increase the latency to immobility.[3][5][8] This protocol is designed with scientific integrity and ethical considerations at its core, providing a robust framework for obtaining reliable and reproducible data.

II. The M40 (MCHR1) Signaling Pathway: A Mechanistic Overview

The M40 receptor, analogous to MCHR1, is a GPCR that couples to Gαi and Gαq proteins.[3] Upon binding of its endogenous ligand, the M40 receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. An M40 antagonist competitively binds to the receptor, preventing the endogenous ligand from activating these downstream pathways.[9] This blockade is hypothesized to produce its antidepressant-like effects.

Caption: Experimental workflow for the Forced Swim Test.

C. Materials and Apparatus

-

Animals: Male mice (e.g., C57BL/6 or BALB/c strain), 8-10 weeks old. The choice of strain can influence behavior in the FST.

-

Forced Swim Apparatus: A transparent glass or plastic cylinder (25 cm height, 10 cm diameter) filled with water to a depth of 15-18 cm. [3][8]The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet. [10]* Water Bath/Heater: To maintain water temperature at a constant 24-25°C. [8][10]* Video Recording Equipment: A camera positioned to capture a clear side view of the swim cylinder for later behavioral scoring.

-

Drying and Warming Area: A separate, quiet area with clean towels and a warming pad or lamp to dry and warm the animals after each swim session.

-

Test Compounds: M40 antagonist, vehicle control, and a positive control (e.g., a standard antidepressant like desipramine or fluoxetine).

D. Detailed Protocol

1. Animal Preparation and Acclimation:

-

Upon arrival, house the animals in groups in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Allow at least one week of acclimation to the facility before any experimental procedures.

-

For three days leading up to the experiment, handle each animal for a few minutes daily to habituate them to the experimenter.

2. Drug Administration:

-

Prepare fresh solutions of the M40 antagonist, vehicle, and positive control on the day of the experiment. The route of administration (e.g., intraperitoneal, oral gavage) and the time between administration and testing should be determined based on the pharmacokinetic profile of the M40 antagonist.

-

Divide the animals into experimental groups (n=10-15 per group is recommended for adequate statistical power). [2]* Administer the appropriate treatment to each animal.

3. Pre-Test Session (Day 1):

-

Fill the swim cylinder with water (24-25°C) to the specified depth.

-

Gently place each animal into the cylinder and allow it to swim for 15 minutes. [3][8]* After 15 minutes, remove the animal, dry it thoroughly with a towel, and place it in a warm, dry holding cage before returning it to its home cage.

-

Clean the cylinder and change the water between each animal.

4. Test Session (Day 2):

-

Approximately 24 hours after the pre-test session, administer the same treatments to the animals as on Day 1.

-

After the appropriate pre-treatment time, place each animal back into the swim cylinder for a 5-minute test session. [3]* Video record the entire 5-minute session for each animal.

-

After the test, remove, dry, and warm the animal before returning it to its home cage.

E. Behavioral Scoring

-

A trained observer, blind to the experimental conditions, should score the videos.

-

The primary parameter to be measured is immobility time . An animal is considered immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water. [3]* Other behaviors that can be scored include swimming and climbing.

IV. Data Analysis and Interpretation

A. Statistical Analysis

-

The data for immobility time should be expressed as the mean ± standard error of the mean (SEM) for each group.

-

Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the treatment groups to the vehicle control group. [11]* A p-value of less than 0.05 is typically considered statistically significant.

B. Data Presentation

| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (s) ± SEM | p-value vs. Vehicle |

| Vehicle | - | 12 | 150.5 ± 10.2 | - |

| M40 Antagonist | 10 | 12 | 95.3 ± 8.5 | < 0.01 |

| M40 Antagonist | 30 | 12 | 60.1 ± 7.9 | < 0.001 |

| Positive Control (Desipramine) | 20 | 12 | 75.8 ± 9.1 | < 0.001 |

This is example data and does not reflect actual experimental results.

C. Interpretation of Results

-

A significant reduction in immobility time in the M40 antagonist-treated groups compared to the vehicle group suggests a potential antidepressant-like effect.

-

The effect of the M40 antagonist should be compared to that of the positive control to gauge its relative efficacy.

-

It is crucial to consider that the FST has a low predictive validity for novel antidepressants and that these results should be interpreted with caution. [4]Positive findings in the FST warrant further investigation in other behavioral models of depression and anxiety.

V. Best Practices and Troubleshooting

| Potential Issue | Possible Cause(s) | Recommended Solution(s) |

| High variability in immobility times within groups | Inconsistent handling, environmental stressors, variations in water temperature. | Ensure consistent and gentle handling of all animals. Maintain a quiet and stable experimental environment. Strictly control water temperature. |

| No effect of the positive control | Incorrect dose or administration route, issue with the compound's stability. | Verify the dose and administration protocol from literature. Prepare fresh solutions of the positive control for each experiment. |

| Floor effect (very low immobility in the vehicle group) | Animal strain is not suitable for the FST, procedural issues. | Consider using a different mouse strain known to exhibit stable immobility. Ensure the pre-test session is conducted as described. |

| Ceiling effect (very high immobility in all groups) | Water temperature is too cold, test duration is too long. | Double-check and maintain the water temperature at 24-25°C. Adhere to the 5-minute test session duration. |

VI. Conclusion

The Forced Swim Test, when conducted with rigorous adherence to protocol and ethical guidelines, can serve as a valuable initial screening tool for novel compounds like an M40 antagonist. A reduction in immobility time in this assay provides preliminary evidence of potential antidepressant activity, justifying further investigation into the compound's mechanism of action and its effects in more sophisticated and translationally relevant models of depression. The ultimate goal is to identify and develop novel therapeutics that can offer improved outcomes for individuals suffering from major depressive disorder.

VII. References

-

NHMRC. (2023). Statement on the forced swim test in rodent models. National Health and Medical Research Council. [Link]

-

NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

-

IACUC. (n.d.). Forced Swim Test v.3. University of Iowa. [Link]

-

Understanding Animal Research. (n.d.). Factsheet on the forced swim test. [Link]

-

Taylor & Francis. (n.d.). Forced swim test – Knowledge and References. [Link]

-

Trunnell, E. R., & Carvalho, C. (2021). The forced swim test has poor accuracy for identifying novel antidepressants. Drug Discovery Today, 26(12), 2898–2904. [Link]

-

Kara, N. Z., Stukalin, Y., & Einat, H. (2018). Revisiting the validity of the mouse forced swim test: Systematic review and meta-analysis of the effects of prototypic antidepressants. Neuroscience & Biobehavioral Reviews, 84, 1-11. [Link]

-

PETA. (n.d.). The Invalidity of the Forced Swim Test. [Link]

-

ResearchGate. (n.d.). The analysis and statistical results of the forced swimming test. [Link]

-

Humane Research Australia. (2023). NHMRC releases policy statement on controversial Forced Swim Test. [Link]

-

WHYY. (2025). Researchers rethink mouse forced swim test for antidepressants. [Link]

-

ResearchGate. (2021). The forced swim test has poor accuracy for identifying novel antidepressants. [Link]

-

Fava, M., & Kendler, K. S. (2000). Major depressive disorder. Neuron, 28(2), 335-341. [Link]

-

de Kloet, E. R., Joëls, M., & Holsboer, F. (2005). Stress and the brain: from adaptation to disease. Nature reviews neuroscience, 6(6), 463-475. [Link]

-

Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews Drug discovery, 4(9), 775-790. [Link]

-

de Andrade, J. S., Céspedes, I. C., & da Silva, V. A. (2017). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ open science, 1(1), e000043. [Link]

-

NC3Rs. (2021). Forced swim test in rodents. [Link]

-

Nestler, E. J., Barrot, M., DiLeone, R. J., Eisch, A. J., Gold, S. J., & Monteggia, L. M. (2002). Neurobiology of depression. Neuron, 34(1), 13-25. [Link]

-

Pereira, V. S., et al. (2020). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in Behavioral Neuroscience, 14, 568524. [Link]

-

Maletic, V., & Raison, C. (2009). Neurobiology of depression, fibromyalgia and neuropathic pain. Frontiers in bioscience (Landmark edition), 14, 5291–5338. [Link]

-

Patsnap Synapse. (2024). What are M4 receptor antagonists and how do they work?. [Link]

-

Li, N., Lee, B., Liu, R. J., Banasr, M., Dwyer, J. M., Iwata, M., ... & Duman, R. S. (2010). mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists. Science, 329(5994), 959-964. [Link]

-

Psych Scene Hub. (2022). Neurobiology of Depression - A Simplified Guide. [Link]

-

Belmaker, R. H., & Agam, G. (2008). Major depressive disorder. New England Journal of Medicine, 358(1), 55-68. [Link]

-

Patsnap Synapse. (2024). What are mAChRs antagonists and how do they work?. [Link]

-

Switon, K., Kosto, A., & Suder, A. (2014). mTOR signaling and its roles in normal and abnormal brain development. Frontiers in molecular neuroscience, 7, 30. [Link]

-

Matsumoto, M. (2023). Major Types of Receptor Antagonist and their Mechanism of Action. Journal of Drug Discovery and Development, 10(4), 1-2. [Link]

Sources

- 1. Novel antidepressant drugs: Beyond monoamine targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Molecular Targets of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Melanin-concentrating hormone receptor 1 antagonists: a new perspective for the pharmacologic treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Food for thought: Master protein enhances learning and memory - Salk Institute for Biological Studies [salk.edu]

- 11. mdpi.com [mdpi.com]

Precision Pharmacodynamics: Time Course Optimization for M40 (Galanin Antagonist) in Behavioral Assays

Executive Summary